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molecular formula C5H5N3O2S2 B3221901 5-Thiazolecarbonitrile, 4-amino-2-(methylsulfonyl)- CAS No. 120890-78-0

5-Thiazolecarbonitrile, 4-amino-2-(methylsulfonyl)-

Cat. No. B3221901
M. Wt: 203.2 g/mol
InChI Key: RZWXHRMDLSFFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436003B2

Procedure details

2.7 g (15.77 mmol) of 4-amino-2-(methylthio)-1,3-thiazole-5-carbonitrile were dissolved in 200 ml of dichloromethane, and 11.97 g (34.7 mmol) of 3-chloroperbenzoic acid were added. The mixture was stirred at RT for 30 min, 6 ml of DMSO and then saturated aqueous sodium bicarbonate solution were then added and the mixture was extracted three times with dichloromethane. The organic phase was dried over magnesium sulfate giving, after removal of the solvent, 2.22 g (46% of theory) of the product as an oil which was used without further purifications.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.97 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=C(SC)[S:5][C:6]=1[C:7]#[N:8].ClC1C=CC=C(C(OO)=[O:19])C=1.[CH3:22][S:23]([CH3:25])=[O:24].C(=O)(O)[O-].[Na+]>ClCCl>[NH2:1][C:2]1[N:3]=[C:22]([S:23]([CH3:25])(=[O:19])=[O:24])[S:5][C:6]=1[C:7]#[N:8] |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC=1N=C(SC1C#N)SC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.97 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate giving
CUSTOM
Type
CUSTOM
Details
after removal of the solvent, 2.22 g (46% of theory) of the product as an oil which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1N=C(SC1C#N)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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